molecular formula C11H13NO2 B1300995 6,7-Dimethoxy-3,4-dihydroquinoline CAS No. 439095-32-6

6,7-Dimethoxy-3,4-dihydroquinoline

Cat. No. B1300995
M. Wt: 191.23 g/mol
InChI Key: HQQKWPCPZKVOKB-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-3,4-dihydroquinoline is a chemical compound that has been the subject of various studies due to its potential pharmacological properties and its role as an intermediate in the synthesis of complex heterocyclic compounds. Research has explored its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of 6,7-Dimethoxy-3,4-dihydroquinoline derivatives has been achieved through various methods. One approach involves the conversion of 2-amino-4-nitrophenol and 2-methoxy-5-nitroaniline into nitroquinolines, followed by a series of reactions including nitration, protection, and reduction to form tetrahydroquinolines, which can then undergo cyclization to produce pyrroloquinolines . Another method includes the synthesis of 1-aryl derivatives with anticonvulsant effects, where the sulfonamide function is introduced to inhibit the enzyme carbonic anhydrase, an attractive target in epilepsy . Additionally, the Ritter reaction has been applied for the direct cyclization of methyleugenol to form dihydroisoquinoline derivatives .

Molecular Structure Analysis

The molecular structure of 6,7-dimethoxy-3,4-dihydroquinoline derivatives has been elucidated using techniques such as X-ray crystallography. For instance, the structure of 1-[bis(hydroxymethyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline was determined, revealing a distorted six-membered hetero ring with a dominantly 3 E conformation . This structural information is crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

6,7-Dimethoxy-3,4-dihydroquinoline undergoes various chemical reactions, including cycloadditions with electron-deficient olefins to form cycloadducts with high regio- and stereoselectivity . Additionally, bromination reactions have been performed on related compounds, leading to the addition of halogens to double bonds . These reactions are significant for the diversification of the compound's chemical space and the potential development of new pharmacologically active derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6,7-dimethoxy-3,4-dihydroquinoline have been studied, including its photophysical properties in solution. The presence of solvated initial molecules and their protonated cationic forms affects the spectral and luminescent properties, with significant long-wavelength shifts observed in the electronic absorption and fluorescence spectra of the cationic form . These properties are important for the potential application of these compounds in photophysical studies and possibly in the design of optical materials.

Scientific Research Applications

Photophysical Properties

  • Photophysical Studies : 6,7-Dimethoxy-3,4-dihydroisoquinoline has been studied for its unique photophysical properties. Research shows that its spectral and luminescent properties in protic solvents are influenced by acid-base interactions. This compound exhibits emission centers of two types: solvated initial molecules and their protonated cationic forms. The studies note significant long-wavelength shifts in the electronic absorption and fluorescence spectra of the cationic form compared to the initial form, attributed to the elongation of a conjugated chain in the molecule (Dubouski et al., 2006).

Chemical Reactions and Synthesis

  • Novel Reactions : 6,7-Dimethoxy-3,4-dihydroisoquinoline has been involved in novel reactions with various electron-deficient olefins. These reactions yield cycloadducts with high regio- and stereoselectivity, indicating its potential in synthetic chemistry (Nyerges et al., 2005).
  • Enantioselective Synthesis : This compound has been used in the enantioselective synthesis of various alkaloids, such as tetrahydroprotoberberines and bisbenzylisoquinoline alkaloids. The process involves quantitative deprotonation and alkylation, leading to the preparation of these alkaloids with significant biological importance (Blank & Opatz, 2011).

Biological and Medicinal Applications

  • Cytotoxicity and Docking Simulation : In the field of medicinal chemistry, 6,7-dimethoxy-3,4-dihydroisoquinoline derivatives have shown promising cytotoxic effects against various cancer cell lines. Molecular docking simulations have been carried out to understand the binding affinity of these compounds towards cancer-related proteins (Saleh et al., 2020).
  • Pharmacological Profile : Research has been conducted to evaluate the pharmacological profile of 1-aryl-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamides, which were found to have potent anticonvulsant effects. Some of these molecules showed better properties than standard anticonvulsant drugs, indicating their potential therapeutic applications (Gitto et al., 2009).

Crystal Structure Analysis

  • Crystal Structure and Spectra : The crystal and molecular structures of derivatives of 6,7-dimethoxy-3,4-dihydroisoquinoline have been extensively studied. X-ray diffraction analysis and spectroscopy techniques have been employed to understand the molecular conformations and electronic structures of these compounds (Sokol et al., 2001).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Relevant Papers The relevant papers retrieved include a study on the synthesis of 3,4-dihydroisoquinolines using nitroalkanes in polyphosphoric acid , and a study on the reactions of 6,7-dimethoxy-3,4-dihydroisoquinoline with o-quinone methides .

properties

IUPAC Name

6,7-dimethoxy-3,4-dihydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-13-10-6-8-4-3-5-12-9(8)7-11(10)14-2/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQQKWPCPZKVOKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCC=N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801296870
Record name 3,4-Dihydro-6,7-dimethoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801296870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dimethoxy-3,4-dihydroquinoline

CAS RN

439095-32-6
Record name 3,4-Dihydro-6,7-dimethoxyquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=439095-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-6,7-dimethoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801296870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
M Pellizzoni, G Facchetti, R Gandolfi, M Fusè… - …, 2016 - Wiley Online Library
The possibility of obtaining an efficient artificial imine reductase was investigated by introducing a chiral cofactor into artificial metalloenzymes based on biotin–streptavidin technology. …
R Molina Betancourt, P Phansavath… - Molecules, 2022 - mdpi.com
Herein we report a practical method for the asymmetric transfer hydrogenation/dynamic kinetic resolution of N-Boc 3-fluoro-dihydrotetrahydroquinolin-4-ones into the corresponding cis-…
Number of citations: 5 www.mdpi.com
KW Bentley - Natural Product Reports, 2002 - pubs.rsc.org
Covering: July 2000 to June 2001. Previous review: Nat. Prod. Rep., 2001, 18, 148This review covers β-phenylethylamines and isoquinoline alkaloids that are derived from them, …
Number of citations: 31 pubs.rsc.org
HQ Dong, MH Xu, CG Feng, XW Sun… - Organic Chemistry …, 2015 - pubs.rsc.org
This review highlights the recent applications of chiral N-tert-butanesulfinyl imines and chiral diene ligands, with bicyclo[3.3.0]octadiene and dicyclopentadiene skeletons, in asymmetric …
Number of citations: 68 pubs.rsc.org
M Pilar Lamata, V Passarelli, D Carmona - Iridium Catalysts for Organic …, 2021 - Springer
This review focuses on the contributions of the last 5 years to the application of iridium complexes as homogeneous catalysts in transfer hydrogenation (TH) reactions. The reduction of …
Number of citations: 1 link.springer.com
F Garzón-Posse, J Prunet… - Organic & Biomolecular …, 2020 - pubs.rsc.org
The synthesis of the fully protected peptide, polyketide and alkaloid fragments of anachelin H is presented. The peptide fragment was prepared using a liquid phase peptide synthesis; …
Number of citations: 2 pubs.rsc.org
AA Akhrem, NA Borisevich, OV Gulyakevich… - Journal of Applied …, 1999 - Springer
Luminescence of microcrystals of 2,3-methoxy-8-azagon-1,3,5(10),13-tetraene-12,17-dion of the class of molecules of biologically active steroids is detected at room temperature (293 K…
Number of citations: 15 link.springer.com

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